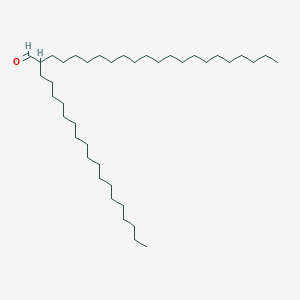
2-Octadecyldocosanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octadecyldocosanal is a long-chain aldehyde with the molecular formula C40H80O. It is a compound of interest in various fields due to its unique chemical structure and properties. This compound is characterized by its long hydrocarbon chain, which imparts specific physical and chemical characteristics, making it useful in different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octadecyldocosanal typically involves the oxidation of corresponding alcohols or the reduction of carboxylic acids. One common method is the oxidation of 2-Octadecyldocosanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out under mild conditions to prevent over-oxidation to carboxylic acids.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of fatty acids followed by selective oxidation. The process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation step, followed by controlled oxidation using oxygen or other oxidizing agents.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octadecyldocosanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydroxylamine.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Imines, oximes.
Wissenschaftliche Forschungsanwendungen
2-Octadecyldocosanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Octadecyldocosanal involves its interaction with biological membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Docosanal: A similar long-chain aldehyde with a slightly shorter hydrocarbon chain.
Behenic aldehyde: Another long-chain aldehyde with a similar structure.
Comparison: 2-Octadecyldocosanal is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to docosanal and behenic aldehyde, this compound has a longer chain, which can influence its solubility, melting point, and reactivity. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous.
Eigenschaften
CAS-Nummer |
922163-86-8 |
|---|---|
Molekularformel |
C40H80O |
Molekulargewicht |
577.1 g/mol |
IUPAC-Name |
2-octadecyldocosanal |
InChI |
InChI=1S/C40H80O/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-40(39-41)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 |
InChI-Schlüssel |
MHETVDMQSCZNDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


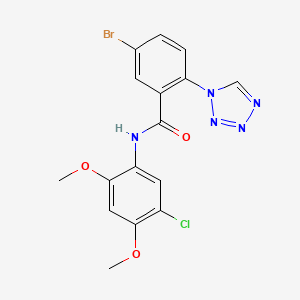

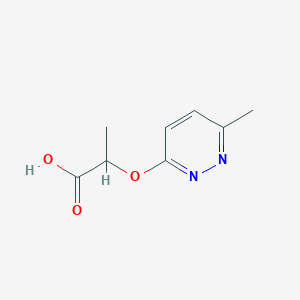
![9-oxabicyclo[6.1.0]non-6-en-2-one](/img/structure/B12628882.png)
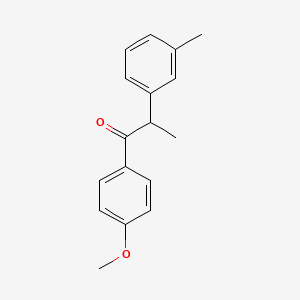
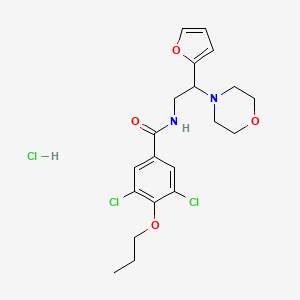
![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)
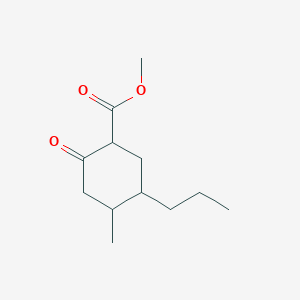

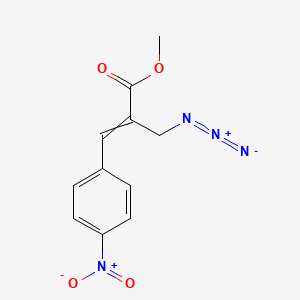
![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
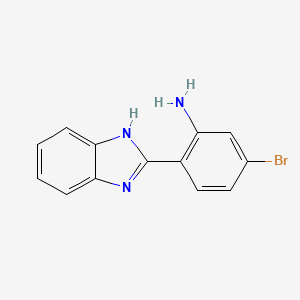
![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)
